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Introduction

LY3202626 is an orally administered, potent small-molecule inhibitor of the β-site amyloid

precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that

initiates the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade

hypothesis of Alzheimer's disease (AD).[3][4] By inhibiting BACE1, LY3202626 was developed

to reduce the levels of Aβ peptides in the brain, thereby potentially slowing the progression of

AD.[5] Despite showing robust reduction of Aβ in early trials, the development of LY3202626
was discontinued.[5][6] A Phase II study, NAVIGATE-AD, was terminated early because an

interim analysis showed a low probability of identifying a statistically significant benefit in

slowing cognitive or functional decline.[1][7]

These notes provide a summary of the available quantitative data from preclinical and clinical

studies, detailed experimental protocols, and visualizations of the relevant biological pathways

and experimental workflows.

Data Presentation: Quantitative Summary
Table 1: In Vitro Potency and Selectivity of LY3202626
This table summarizes the in vitro inhibitory activity of LY3202626 against BACE1, BACE2, and

other proteases, as well as its effect in cellular assays.
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Assay Type
Target/Cell
Line

Parameter Value Reference

Enzyme

Inhibition
Human BACE1 IC₅₀

0.615 ± 0.101

nM
[2][8]

Enzyme

Inhibition
Human BACE2 IC₅₀

0.871 ± 0.241

nM
[2]

Enzyme

Inhibition

Cathepsin D,

Pepsin, Renin
IC₅₀ > 14,000 nM [2]

Cellular Activity

PDAPP Mouse

Neuronal

Cultures

EC₅₀ (Aβ₁₋₄₀

reduction)

0.275 ± 0.176

nM
[2][8]

Cellular Activity

PDAPP Mouse

Neuronal

Cultures

EC₅₀ (Aβ₁₋₄₂

reduction)

0.228 ± 0.244

nM
[2][8]

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration.

Table 2: Preclinical Pharmacodynamic Effects of
LY3202626
This table details the in vivo effects of LY3202626 on Aβ levels in animal models.

Species Dose
Time
Point

Matrix
Biomarke
r

%
Reductio
n (Mean)

Referenc
e

PDAPP

Mice

3.0 mg/kg

(oral)
3 hours

Cortical

Tissue
C99 ~65% [2]

Beagle

Dogs

1.5 mg/kg

(oral)
9 hours CSF Aβ₁₋ₓ ~80% [2][8]

CSF: Cerebrospinal Fluid.
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Table 3: Phase I Clinical Trial Pharmacodynamic Effects
of LY3202626 in Humans
This table presents the results from the Phase I study, showing the reduction in Aβ

concentrations in healthy subjects and AD patients.

Dose
Regimen

Duration Matrix Biomarker
%
Reduction
(Mean ± SD)

Reference

6 mg, once

daily
14 days CSF Aβ₁₋₄₀ 75.7 ± 7.38 % [8]

6 mg, once

daily
14 days CSF Aβ₁₋₄₂ 73.1 ± 7.96 % [2][8]

26 mg, once

daily
14 days CSF

Aβ₁₋₄₀ /

Aβ₁₋₄₂

Many

samples

below LLOQ*

[8]

LLOQ: Lower Limit of Quantification.

Table 4: NAVIGATE-AD (Phase II) Study - Efficacy
Outcomes at 52 Weeks
This table summarizes the primary and secondary efficacy outcomes from the terminated

Phase II NAVIGATE-AD trial. There were no statistically significant differences between the

LY3202626 groups and placebo.[1][7]
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Outcome
Measure

Placebo
(Change
from
Baseline)

LY3202626
3 mg
(Change
from
Baseline)

LY3202626
12 mg
(Change
from
Baseline)

p-value vs.
Placebo

Reference

Flortaucipir

PET (SUVR)
N/A N/A N/A

Not

Statistically

Significant

[1]

ADAS-Cog₁₃ N/A N/A N/A

No Clinically

Meaningful

Difference

[1]

ADCS-iADL N/A N/A N/A

No Clinically

Meaningful

Difference

[1]

iADRS N/A N/A N/A

No Clinically

Meaningful

Difference

[1]

SUVR: Standardized Uptake Value Ratio. ADAS-Cog₁₃: Alzheimer's Disease Assessment

Scale-Cognitive subscale. ADCS-iADL: Alzheimer's Disease Cooperative Study-Instrumental

Activities of Daily Living. iADRS: integrated Alzheimer's Disease Rating Scale. N/A: Specific

values for change from baseline were not provided in the abstract.

Experimental Protocols
Protocol 1: In Vitro BACE1 Inhibition Assay
(Fluorescence Resonance Energy Transfer)
This protocol describes the method used to determine the in vitro potency of LY3202626.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of LY3202626 against

purified recombinant human BACE1.

Materials:
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Purified recombinant human BACE1 enzyme.

A synthetic Fluorescence Resonance Energy Transfer (FRET) peptide substrate.

LY3202626 compound series.

Assay buffer and microplates.

Procedure: a. Prepare serial dilutions of LY3202626 in the assay buffer. b. Add the BACE1

enzyme to the microplate wells. c. Add the LY3202626 dilutions to the wells and incubate for

a predefined period. d. Initiate the enzymatic reaction by adding the FRET peptide substrate.

e. Monitor the increase in fluorescence over time using a plate reader. Cleavage of the FRET

substrate by BACE1 separates a fluorophore from a quencher, resulting in a fluorescent

signal. f. Calculate the rate of reaction for each concentration of LY3202626. g. Plot the

reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-

parameter logistic model to determine the IC₅₀ value.[2]

Protocol 2: Aβ Quantification in Clinical Samples
(Immunoassay)
This protocol outlines the measurement of Aβ levels in human plasma and CSF.

Objective: To quantify the concentrations of Aβ₁₋₄₀ and Aβ₁₋₄₂ in samples from clinical trial

participants.

Materials:

Plasma and CSF samples collected from participants.

Validated immunoassay kits (e.g., INNO-BIA plasma Aβ forms assay or standard sandwich

ELISA).

Luminex xMAP platform or ELISA plate reader.

Procedure: a. Thaw frozen plasma or CSF samples on ice. b. Perform the immunoassay

according to the manufacturer's instructions. For the Luminex-based assay, this involves

incubating the samples with antibody-coupled beads specific for Aβ₁₋₄₀ and Aβ₁₋₄₂. c. Add
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detection antibodies and a fluorescent reporter. d. Read the plate on the Luminex platform,

which quantifies the amount of Aβ bound to the beads. e. For ELISA, coat plates with a

capture antibody, add samples, then a biotinylated reporter antibody, followed by a

streptavidin-enzyme conjugate and substrate.[2] f. Generate a standard curve using known

concentrations of synthetic Aβ peptides. g. Calculate the Aβ concentrations in the samples

by interpolating their signals on the standard curve.[8]

Protocol 3: NAVIGATE-AD Phase II Clinical Trial Design
This protocol provides a high-level overview of the methodology for the NAVIGATE-AD study.

Objective: To assess the effect of LY3202626 on the change in cerebral neurofibrillary tangle

load, as measured by flortaucipir PET imaging, in patients with mild AD dementia.[1]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

Participants: 316 patients diagnosed with mild Alzheimer's disease dementia.[1][7]

Intervention:

Group 1: Placebo, administered orally once daily.

Group 2: LY3202626 (3 mg), administered orally once daily.

Group 3: LY3202626 (12 mg), administered orally once daily.

Treatment duration was planned for 52 weeks.[1]

Outcome Measures:

Primary Outcome: Change from baseline to 52 weeks in cerebral tau load measured by

flortaucipir PET.[1]

Secondary Outcomes: Changes in cognitive and functional scales, including ADAS-Cog₁₃,

ADCS-iADL, and the composite iADRS score.[1]
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Statistical Analysis: The primary analysis was planned to compare the change from baseline

in the flortaucipir PET signal between each LY3202626 dose group and the placebo group.

Secondary efficacy measures were also to be compared. The study was terminated early

based on an interim analysis indicating a low probability of success.[1]
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Caption: Amyloid-β signaling pathway and the inhibitory action of LY3202626.
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Caption: Workflow diagram for the NAVIGATE-AD (Phase II) clinical trial.
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Caption: Preclinical experimental workflow for LY3202626 in PDAPP mice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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